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molecular formula C9H7F3O2 B1359069 3-Methoxy-5-(trifluoromethyl)benzaldehyde CAS No. 56723-86-5

3-Methoxy-5-(trifluoromethyl)benzaldehyde

Cat. No. B1359069
M. Wt: 204.15 g/mol
InChI Key: GAHAVZIKRCECQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07737295B2

Procedure details

A mixture of 3-methoxy-5-(trifluoromethyl)benzonitrile (88 mg, 0.43 mmol) and PtO2 (9.8 mg, 0.043 mmol) in 88% formic acid (651 μL) was heated to 60° C. The reaction was stirred at this temperature for thirty minutes. The reaction was then cooled to room temperature, diluted with hexanes (5 mL), loaded on a silica gel column, and purified with 1% to 15% EtOAc/hexanes to afford 3-methoxy-5-(trifluoromethyl)benzaldehyde. Rf=0.56 (25% EtOAc/hexanes). 1H NMR (CDCl3, 500 MHz) δ 10.01 (s, 1H), 7.71 (s, 1H), 7.56 (s, 1H), 7.39 (s, 1H), 3.92 (s, 3H).
Quantity
88 mg
Type
reactant
Reaction Step One
Quantity
651 μL
Type
reactant
Reaction Step One
Name
Quantity
9.8 mg
Type
catalyst
Reaction Step One
[Compound]
Name
hexanes
Quantity
5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[C:6]#N.C(O)=[O:16]>O=[Pt]=O>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:8]=[C:9]([C:11]([F:14])([F:13])[F:12])[CH:10]=1)[CH:6]=[O:16]

Inputs

Step One
Name
Quantity
88 mg
Type
reactant
Smiles
COC=1C=C(C#N)C=C(C1)C(F)(F)F
Name
Quantity
651 μL
Type
reactant
Smiles
C(=O)O
Name
Quantity
9.8 mg
Type
catalyst
Smiles
O=[Pt]=O
Step Two
Name
hexanes
Quantity
5 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at this temperature for thirty minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
purified with 1% to 15% EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
COC=1C=C(C=O)C=C(C1)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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